
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
概要
説明
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a chemical compound with the molecular formula C9H17NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions.
作用機序
Target of Action
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-sarcosine methyl ester, is a compound that primarily targets amino groups in organic compounds . The compound is used in the formation of Boc-protected amines and amino acids .
Mode of Action
The mode of action of this compound involves the reaction with a base and the anhydride Boc 2 O . This reaction results in the formation of Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of proteins and peptides. The compound plays a crucial role in the protection of amino groups during these synthesis processes .
Pharmacokinetics
It is known that the compound is stable and resistant to basic and nucleophilic conditions
Result of Action
The result of the action of this compound is the formation of Boc-protected amines and amino acids . These protected compounds can then undergo further reactions without the amino groups being affected, thereby preserving the integrity of these groups for later stages of synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable under a wide range of conditions, making it a versatile reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl glycinate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various amine derivatives .
科学的研究の応用
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc protecting group and is used in similar synthetic applications.
Methyl 2-((tert-butoxycarbonyl)amino)acetate: A closely related compound with similar properties and applications.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is unique due to its specific structure, which includes both a Boc protecting group and a methyl ester. This combination allows for selective reactions and easy removal of the protecting group, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDTYJYKRLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554377 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-57-9 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
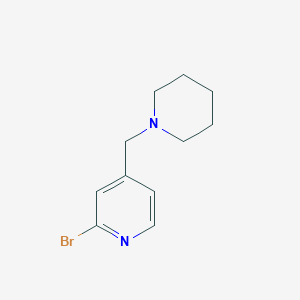

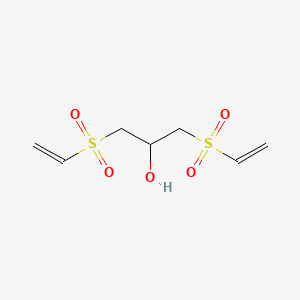
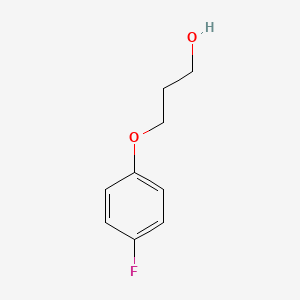
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

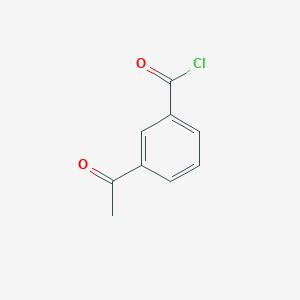
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
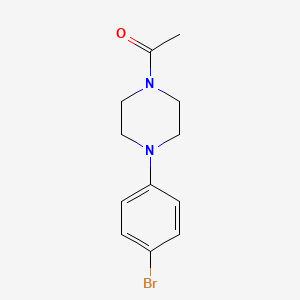
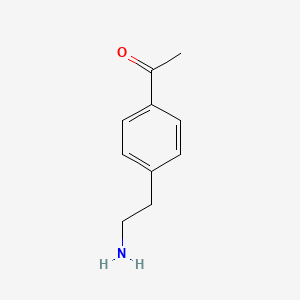
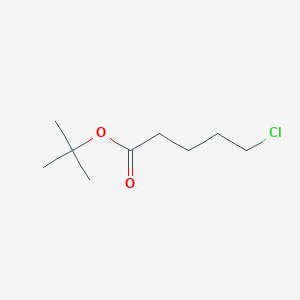
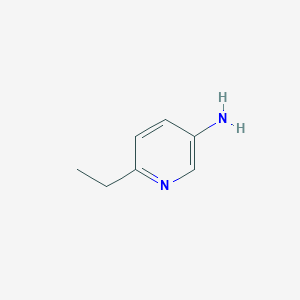
![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

